

# Physical and chemical properties of Solvent Brown 53

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Solvent brown 53

Cat. No.: B3371232

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Solvent Brown 53**

For Researchers, Scientists, and Drug Development Professionals

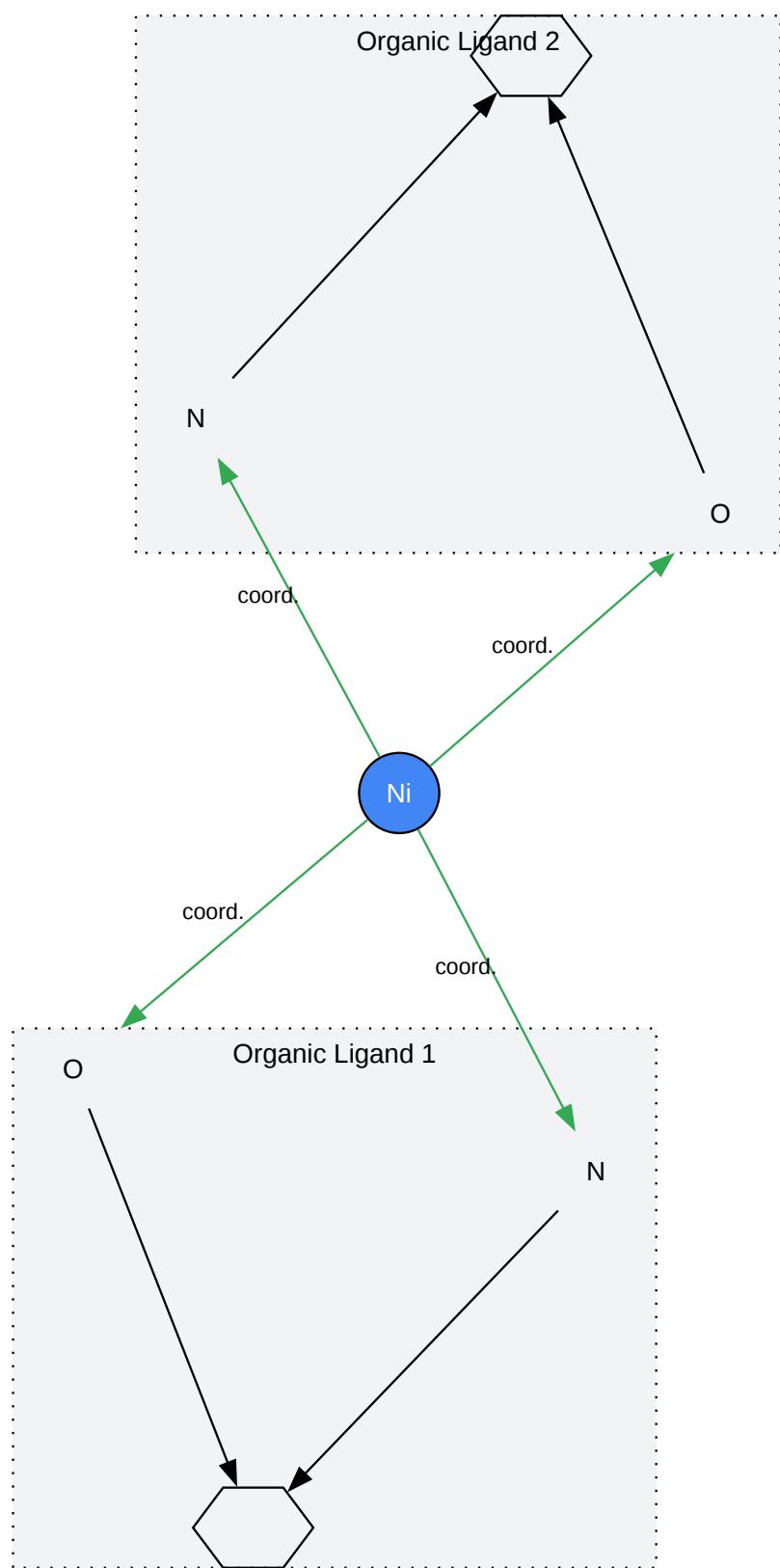
## Introduction

**Solvent Brown 53** is a metal-complex solvent dye characterized by its reddish-brown hue and exceptional stability. As a member of the azomethine class, it incorporates a central nickel ion coordinated with an organic ligand.<sup>[1][2][3]</sup> This structure imparts high performance in terms of thermal stability, lightfastness, and migration resistance, making it a colorant of choice for demanding applications.<sup>[4][5]</sup> While its primary use is in the coloration of polymers, plastics, and other industrial materials, a thorough understanding of its physicochemical properties is essential for researchers in materials science and for professionals evaluating its suitability and safety in various applications.<sup>[6][7]</sup>

This guide provides a comprehensive overview of the core physical and chemical properties of **Solvent Brown 53**, details standard experimental methodologies for their determination, and illustrates key conceptual workflows relevant to its quality control and application.

## Identification and Chemical Structure

**Solvent Brown 53** is identified by several key numbers and names. It is classified as a metal-complex dye.<sup>[8][9][10]</sup>


Table 1: Chemical Identification of **Solvent Brown 53**

| Identifier        | Value                                                                                    | Reference                                                      |
|-------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------|
| Chemical Name     | [2,3'-bis[[(2-hydroxyphenyl)methylene]amin o]but-2-enedinitrilato(2-)-N2,N3,O2,O3]nickel | <a href="#">[11]</a> <a href="#">[12]</a>                      |
| C.I. Name         | Solvent Brown 53                                                                         | <a href="#">[1]</a> <a href="#">[6]</a>                        |
| C.I. Number       | 48525                                                                                    | <a href="#">[12]</a> <a href="#">[13]</a>                      |
| CAS Number        | 64696-98-6                                                                               | <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[14]</a> |
| EC Number         | 265-022-7                                                                                | <a href="#">[11]</a> <a href="#">[14]</a>                      |
| Molecular Formula | C <sub>18</sub> H <sub>10</sub> N <sub>4</sub> NiO <sub>2</sub>                          | <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[14]</a> |
| Molecular Weight  | ~373 g/mol                                                                               | <a href="#">[12]</a> <a href="#">[14]</a>                      |
| Synonyms          | Brown 53, Polysynthren Brown<br>R, Kenawax Brown XRP,<br>Solvent Brown RS                | <a href="#">[1]</a> <a href="#">[12]</a> <a href="#">[13]</a>  |

Note on Molecular Weight: Some sources may cite a molecular weight of approximately 316.31 g/mol, which corresponds to the ligand portion of the molecule (C<sub>18</sub>H<sub>12</sub>N<sub>4</sub>O<sub>2</sub>) without the central nickel atom. The correct molecular weight for the complete nickel complex is approximately 373 g/mol. [\[1\]](#)[\[13\]](#)

## Chemical Structure

**Solvent Brown 53** is a 1:2 metal-complex dye, where a central nickel (Ni) ion is coordinated with two molecules of an organic ligand.[\[2\]](#)[\[8\]](#) This coordination enhances the stability and color depth of the dye.[\[8\]](#)



[Click to download full resolution via product page](#)

Figure 1: Generalized Structure of a 1:2 Metal-Complex Dye.

## Physical and Chemical Properties

The key physical and chemical properties of **Solvent Brown 53** are summarized in the tables below. These properties underscore its suitability for high-temperature applications where stability is paramount.

Table 2: Physical Properties of **Solvent Brown 53**

| Property       | Value                                  | Reference                                                                          |
|----------------|----------------------------------------|------------------------------------------------------------------------------------|
| Physical State | Solid, Powder                          | <a href="#">[14]</a>                                                               |
| Appearance     | Brown, Reddish-brown powder            | <a href="#">[11]</a> <a href="#">[13]</a> <a href="#">[14]</a>                     |
| Melting Point  | > 350 °C                               | <a href="#">[4]</a> <a href="#">[6]</a>                                            |
| Boiling Point  | No data available                      | <a href="#">[14]</a>                                                               |
| Density        | 1.60 - 1.66 g/cm <sup>3</sup> at 25 °C | <a href="#">[4]</a> <a href="#">[11]</a> <a href="#">[14]</a> <a href="#">[15]</a> |

Table 3: Solubility Profile of **Solvent Brown 53**

| Solvent       | Solubility                                     | Reference                                 |
|---------------|------------------------------------------------|-------------------------------------------|
| Water         | 6.4 µg/L (at 23 °C, pH ~7) /<br>Insoluble      | <a href="#">[13]</a> <a href="#">[14]</a> |
| n-Octanol     | log Pow = 2.59 (Calculated)                    | <a href="#">[14]</a>                      |
| Ethanol       | Slightly Soluble (yields a<br>yellow solution) | <a href="#">[13]</a>                      |
| Acetone       | Soluble                                        | <a href="#">[13]</a>                      |
| Butyl Acetate | Soluble                                        | <a href="#">[13]</a>                      |

Table 4: Stability and Performance Characteristics

| Property          | Value/Rating                                            | Application Context | Reference |
|-------------------|---------------------------------------------------------|---------------------|-----------|
| Heat Resistance   | 300 °C                                                  | Polystyrene (PS)    | [4][5]    |
| 300 °C            | Acrylonitrile Butadiene<br>Styrene (ABS)                | [4][5]              |           |
| 340 °C            | Polycarbonate (PC)                                      | [4]                 |           |
| 320 °C            | Polyethylene<br>Terephthalate (PET)                     | [4]                 |           |
| Light Fastness    | Grade 8 (on a scale of<br>1-8, where 8 is<br>superior)  | In Polystyrene (PS) | [4][5]    |
| Acid Resistance   | Grade 5 (on a scale of<br>1-5, where 5 is<br>excellent) | -                   | [15]      |
| Alkali Resistance | Grade 5 (on a scale of<br>1-5, where 5 is<br>excellent) | -                   | [15]      |

## Experimental Protocols

Detailed experimental protocols for the characterization of dyes are often proprietary. However, the following methodologies describe standard approaches for determining the key properties of colorants like **Solvent Brown 53**.

### Determination of Melting Point (Capillary Method)

This method is based on ASTM E324 and provides a melting range, which is an indicator of purity.[16] Pure crystalline compounds typically exhibit a sharp melting point.[17][18]

- Sample Preparation: Ensure the **Solvent Brown 53** sample is completely dry and finely powdered.

- Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point (>350 °C). Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are observed (initial melting point) and the temperature at which the sample becomes completely liquid (final melting point). For a high-melting-point substance like **Solvent Brown 53**, a specialized high-temperature apparatus is required.

## Determination of Solubility (Gravimetric Method)

This protocol outlines a standard gravimetric method for determining the solubility of a dye in a specific solvent.

- Preparation of Saturated Solution: Add an excess amount of **Solvent Brown 53** to a known volume of the chosen solvent (e.g., acetone) in a sealed flask.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
- Filtration: Filter the solution using a fine-pore filter to remove all undissolved solids.
- Solvent Evaporation: Take a precise volume of the clear filtrate and place it in a pre-weighed evaporating dish. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried residue is achieved.
- Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate used.

## Evaluation of Lightfastness

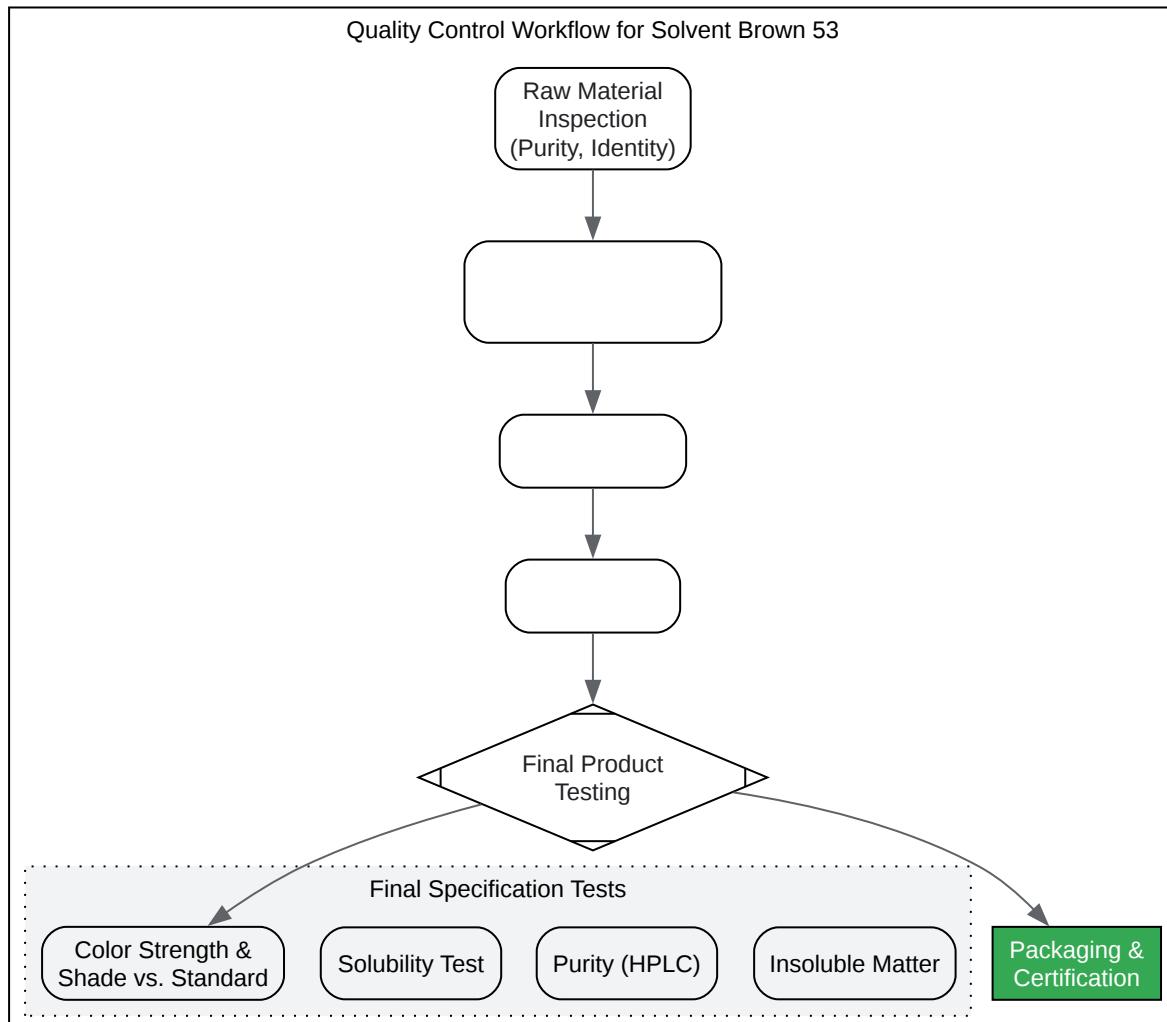
Lightfastness is determined by exposing a colored substrate to a standardized light source and measuring the change in color over time, typically following standards like ASTM D4303.[11]

[12][13]

- Specimen Preparation: Prepare a standardized sample by incorporating **Solvent Brown 53** into a polymer matrix (e.g., Polystyrene) at a specified concentration.
- Initial Color Measurement: Measure the initial color coordinates of the specimen using a calibrated spectrophotometer or colorimeter (e.g., using the CIE Lab\* color space).
- Exposure: Place the specimen in a weathering chamber equipped with a Xenon-arc lamp, which simulates the spectrum of natural sunlight filtered through window glass.[13] The exposure conditions (irradiance, temperature, humidity) are strictly controlled according to the standard.
- Periodic Measurement: At specified intervals, remove the specimen and measure its color coordinates.
- Evaluation: Calculate the color difference ( $\Delta E^*$ ) between the initial and exposed measurements. The lightfastness is rated on the Blue Wool Scale (Grade 1-8), where a higher grade indicates less fading and superior fastness.

## Assessment of Heat Stability

This protocol is based on standards such as ASTM D3045 and is crucial for plastic applications.[19][20]

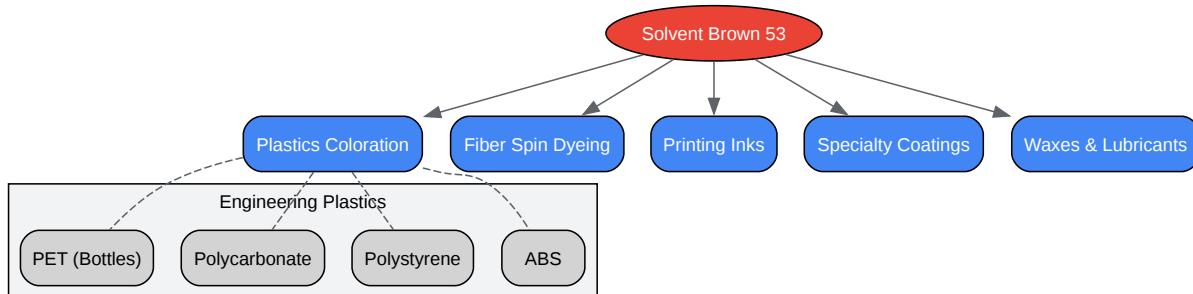

- Sample Preparation: Compound **Solvent Brown 53** into the test polymer (e.g., PET, PC) at a defined concentration using an extruder or two-roll mill to create a masterbatch or colored pellets.
- Molding: Use an injection molding machine to produce standardized plaques from the colored pellets.
- Thermal Exposure: Place the molded plaques in a precision oven at a series of increasing temperatures (e.g., 280°C, 300°C, 320°C, etc.) for a fixed dwell time (e.g., 5-10 minutes) at each temperature.

- Colorimetric Analysis: After cooling, measure the color of each plaque using a spectrophotometer.
- Determination of Stability: The heat stability is defined as the maximum temperature at which the color change ( $\Delta E^*$ ) remains below a specified tolerance limit compared to a control sample processed at the lowest possible temperature.

## Quality Control and Applications

### Quality Control Workflow

Ensuring batch-to-batch consistency of **Solvent Brown 53** is critical. A typical quality control workflow involves several stages of testing.[\[21\]](#)




[Click to download full resolution via product page](#)

Figure 2: A logical workflow for the quality control of **Solvent Brown 53**.

## Primary Applications

Due to its excellent stability, **Solvent Brown 53** is primarily used in applications involving high processing temperatures and requiring long-term color durability.[4][5]



[Click to download full resolution via product page](#)

Figure 3: Major application areas for **Solvent Brown 53**.

The primary applications include:

- Plastics: It is widely used for coloring a variety of plastics, especially engineering plastics that are processed at high temperatures, such as PET, PC, PS, and ABS.[4][5][21]
- Fibers: It is particularly recommended for the spin dyeing (pre-coloring) of polyester (PET) fibers, where it provides excellent fastness properties to the final textile product.[4][6]
- Other Applications: It is also used in the coloration of printing inks, oils, waxes, lubricants, and candles.[3][13]

## Toxicological and Safety Information

This section provides a brief summary. Always refer to the full Safety Data Sheet (SDS) before handling the material.

- Acute Toxicity: Oral LD<sub>0</sub> for rats is reported to be greater than 5000 mg/kg, indicating low acute oral toxicity.[14] Data for dermal and inhalation toxicity are not available.[14]

- Irritation: Data on skin and eye irritation are not available.[14]
- Handling: Standard laboratory safety practices should be employed, including the use of personal protective equipment (gloves, safety glasses) to avoid skin and eye contact. Handle in a well-ventilated area to minimize dust inhalation.[14]
- Environmental Impact: The dye has very low water solubility.[14] Spills should be contained to prevent entry into waterways.

## Conclusion

**Solvent Brown 53** is a high-performance colorant with a well-defined profile of exceptional thermal stability and lightfastness. Its chemical nature as a nickel-metal complex contributes directly to these robust properties. While its use is concentrated in the industrial coloration of plastics and polymers, the data and methodologies presented in this guide provide a foundational understanding for researchers and scientists who may encounter this compound in various contexts, from materials development to analytical and safety assessments.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Solvent Dyes Uses - Ranbar Pigment [ranbarr.com]
- 2. Metal Complex Dyes – PANCHMAHAL DYESTUFF INDUSTRIES [panchmahaldyestuff.com]
- 3. Best Metal Complex Dyes Manufacturer and Factory | Hermeta [hermetachem.com]
- 4. A Beginner's Guide to Solvent Dyes (Features & Applications) [primachemicals.com]
- 5. nbultracolor.com [nbultracolor.com]
- 6. Applications of Solvent Dye - Industry News [pigmentchemical.com]
- 7. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]

- 8. What Are Metal Complex Dyes? - Ranbar Pigment [ranbarr.com]
- 9. epsilonpigments.com [epsilonpigments.com]
- 10. textilelearner.net [textilelearner.net]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. store.astm.org [store.astm.org]
- 13. micomlab.com [micomlab.com]
- 14. measurecolour.com.my [measurecolour.com.my]
- 15. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]
- 16. infinitalab.com [infinitalab.com]
- 17. SSERC | Melting point determination [sserc.org.uk]
- 18. chem.ucalgary.ca [chem.ucalgary.ca]
- 19. kiyorndl.com [kiyorndl.com]
- 20. micomlab.com [micomlab.com]
- 21. nbupbright.com [nbupbright.com]
- To cite this document: BenchChem. [Physical and chemical properties of Solvent Brown 53]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3371232#physical-and-chemical-properties-of-solvent-brown-53>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)